molecular formula C9H6N2S B1350316 2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile CAS No. 63647-03-0

2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile

Cat. No. B1350316
CAS RN: 63647-03-0
M. Wt: 174.22 g/mol
InChI Key: YBDDDGXQRINYPU-UHFFFAOYSA-N
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Description

“2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile” is a chemical compound with the molecular formula C9H6N2S . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of “2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile” consists of a pyrrole ring attached to a thiophene ring via a carbonitrile group . The InChI code for this compound is 1S/C9H6N2S/c10-7-8-3-6-12-9(8)11-4-1-2-5-11/h1-6H .


Physical And Chemical Properties Analysis

“2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile” has a molecular weight of 174.22 g/mol . It is a liquid at room temperature .

Scientific Research Applications

Photochemical Properties

2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile (3-TCN), as part of the thiophene analogs of N-pyrrolobenzonitrile (PBN), has been studied for its photochemical properties. Research using high-level ab initio methods revealed that in the gas phase, excited 3-TCN molecules likely deactivate in a radiationless fashion to the ground state via a low lying S1/S0 conical intersection. In polar solvents, a dark S(CT) (S2) state is stabilized below S(ππ*) (S1), leading to the prediction that 3-TCN may show weak red-shifted emission from a twisted intramolecular charge transfer (TICT) minimum in polar solvents, despite the likelihood of radiationless decay to the ground state (Bohnwagner, Burghardt, & Dreuw, 2017).

Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

The compound has been utilized in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, a class of compounds with potential applications in various fields. The synthesis process involved converting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile into the corresponding 2-(pyrrol-1-yl) derivative, followed by reduction into the corresponding amine (El-Kashef, Rathelot, Vanelle, & Rault, 2007).

Optoelectrochemical Properties

The optoelectrochemical properties of polymers derived from star-shaped thiophene and pyrrole functionalized monomers have been investigated. These include monomers like 2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine, synthesized from 2,4,6-trichloro-1,3,5-triazine, thiophen-3-ylmethanol, and 4-(1H-pyrrol-1-yl)phenol. The resulting copolymers demonstrated unique properties suitable for various applications, such as low λmax for π–π* electronic transitions and a high band gap compared to polythiophene and polypyrrole, which could be relevant in material science and electronics (Ak & Toppare, 2009).

properties

IUPAC Name

2-pyrrol-1-ylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c10-7-8-3-6-12-9(8)11-4-1-2-5-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDDDGXQRINYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395644
Record name 2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile

CAS RN

63647-03-0
Record name 2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MR Mohammed - Bioorganic chemistry, 2019 - Elsevier
The work representing the design and the cytotoxic screening of synthetic small molecules (SSMs) such as carbonitriles 3a-c, carboximidamides 4a-c, and oxadiazoles 5–19 as …
Number of citations: 13 www.sciencedirect.com
MM Heravi, A Feiz, A Bazgir - Current Organic Chemistry, 2019 - ingentaconnect.com
Bicyclic compounds derived from pyrazine and aromatic five-membered heterocycles including thiophene, furan and pyrrole show various biological and pharmacological properties, …
Number of citations: 3 www.ingentaconnect.com

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